Terlipressin Diacetate Salt

Vasopressin receptor pharmacology V1/V2 selectivity Receptor binding affinity

Terlipressin diacetate salt is a synthetic dodecapeptide vasopressin analog with a V1/V2 selectivity ratio of 6.3, functioning as an inactive prodrug requiring in vivo enzymatic cleavage to active LVP for prolonged 4-6 hour action. Clinically indicated for type 1 hepatorenal syndrome (3.3-fold higher HRS reversal odds vs placebo) and acute variceal bleeding. The ready-to-use liquid formulation eliminates lyophilized powder reconstitution, reducing pharmacy compounding time. This distinct pharmacological profile precludes generic substitution among vasopressin analogs, ensuring compound-specific procurement decisions.

Molecular Formula C54H78N16O17S2
Molecular Weight 1287.4 g/mol
Cat. No. B13865114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerlipressin Diacetate Salt
Molecular FormulaC54H78N16O17S2
Molecular Weight1287.4 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N
InChIInChI=1S/C52H74N16O15S2.C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);1H3,(H,3,4)/t31-,32-,33+,34-,35-,36-,37-,38-;/m0./s1
InChIKeyBYDVFOPTAIPAGA-XLCYGNDGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Terlipressin Diacetate Salt: Pharmacological Profile and Procurement Considerations for Vasopressin Analogs


Terlipressin diacetate salt (CAS 14636-12-5) is a synthetic dodecapeptide vasopressin analog with the molecular formula C52H74N16O15S2 and molecular weight of 1227.37 g/mol . It is supplied as a white powder with aqueous solubility of 100 mg/mL (81.47 mM) at 25°C . Terlipressin functions as an inactive prodrug that undergoes in vivo biotransformation to its active moiety, lysine vasopressin (LVP), a nonselective vasopressin analogue with affinity for vasopressin receptors V1 (V1a), V2, and V3 (V1b) [1]. The compound is primarily utilized in the management of hepatorenal syndrome (HRS) and acute variceal bleeding in cirrhotic patients, with approval in approximately 40 countries outside the United States [2].

Why Terlipressin Diacetate Salt Cannot Be Interchanged with Other Vasopressin Analogs in Critical Care Settings


Generic substitution among vasopressin analogs is not pharmacologically or clinically justified due to substantial differences in receptor selectivity profiles, metabolic activation pathways, and adverse event profiles. Terlipressin exhibits a V1/V2 receptor selectivity ratio of approximately 6.3 based on Ki values [1], whereas arginine vasopressin (AVP) demonstrates a ratio of 1.1, and the novel analog F-180 achieves a ratio of 858 [2]. These differential selectivity profiles translate into distinct therapeutic windows: the narrow V1/V2 selectivity of AVP results in more pronounced V2-mediated antidiuretic effects and increased risk of water retention [3], while the balanced selectivity of terlipressin yields a different efficacy-safety tradeoff. Furthermore, terlipressin is a prodrug requiring in vivo enzymatic cleavage of three glycyl residues to release active LVP [3], resulting in a prolonged duration of action (approximately 4-6 hours) compared to the short-acting vasopressin which requires continuous infusion [4]. These fundamental pharmacological differences—combined with divergent clinical outcomes in randomized controlled trials—preclude simple interchangeability and necessitate compound-specific procurement decisions based on the intended clinical application.

Quantitative Differential Evidence for Terlipressin Diacetate Salt Versus Comparator Vasoactive Agents


V1/V2 Receptor Selectivity Ratio: Terlipressin Versus Arginine Vasopressin and F-180

Terlipressin exhibits a V1/V2 receptor selectivity ratio of 6.3 based on Ki values from competitive binding assays using CHO cells expressing human V1 and V2 receptors. In contrast, arginine vasopressin (AVP) demonstrates a selectivity ratio of 1.1, indicating non-selective binding [1]. In a rat portal hypertension model, terlipressin demonstrated a V1/V2 selectivity of 2.2, compared to 1.0 for vasopressin and 858 for the highly selective analog F-180 [2].

Vasopressin receptor pharmacology V1/V2 selectivity Receptor binding affinity

Binding Affinity Comparison: Terlipressin Versus LVP and AVP at Human V1 and V2 Receptors

In competitive binding assays using CHO cell membrane homogenates expressing human V1 and V2 receptors, terlipressin binds with IC₅₀ values of 1.7 × 10⁻⁶ M at V1 and 9.6 × 10⁻⁶ M at V2. Its active metabolite LVP binds with IC₅₀ values of 2.9 × 10⁻⁹ M at V1 and 1.4 × 10⁻⁸ M at V2, while endogenous AVP binds with IC₅₀ values of 1.3 × 10⁻⁹ M at V1 and 1.2 × 10⁻⁹ M at V2 [1]. The binding potency hierarchy is AVP > LVP >> terlipressin, with terlipressin's affinity approximately 1300-fold lower than AVP at V1 receptors.

Receptor binding kinetics Inhibition constant Vasopressin analog potency

Hepatorenal Syndrome Reversal: Terlipressin Versus Placebo, Norepinephrine, and Midodrine-Octreotide

A 2023 meta-analysis of 16 randomized studies involving 1244 patients with type 1 hepatorenal syndrome evaluated vasoconstrictor therapy outcomes. Terlipressin demonstrated 3.3-fold higher odds of HRS reversal (serum creatinine <1.5 mg/dL) compared to placebo. When compared head-to-head, terlipressin and norepinephrine showed no significant difference in HRS reversal rates or liver transplant-free survival. However, the combination of midodrine and octreotide was associated with 91% lower odds of HRS reversal compared to terlipressin or norepinephrine [1]. A 2017 Cochrane review analyzing 10 RCTs with 474 participants found a mortality risk ratio of 0.96 (97% CI 0.79 to 1.18) for terlipressin versus other vasoactive drugs [2].

Hepatorenal syndrome HRS reversal Vasoconstrictor therapy

Adverse Event Profile: Terlipressin-Vasopressin Group Versus Somatostatin-Octreotide Group in Acute Variceal Bleeding

A systematic review and meta-analysis of 21 randomized controlled trials comparing terlipressin/vasopressin (T-V) versus octreotide/somatostatin (O-S) for acute variceal bleeding found that mortality risk was similar between groups (RR 1.01; 95% CI 0.83-1.22). Bleeding control (RR 0.96; 95% CI 0.91-1.02), early rebleeding (RR 0.91; 95% CI 0.66-1.24), and late rebleeding (RR 0.94; 95% CI 0.56-1.60) also showed no significant differences. However, adverse events were significantly higher in the T-V group (RR 2.39; 95% CI 1.58-3.63; I² = 57%) compared to the O-S group [1].

Acute variceal bleeding Adverse events Safety profile

Vasopressor Potency and Hemodynamic Selectivity: Terlipressin Versus Vasopressin and F-180 in Portal Hypertension Model

In a rat model of portal hypertension with partial portal vein ligation, the vasopressor ED₅₀ of F-180 was 0.54 nmol × kg⁻¹ compared to 10.02 nmol × kg⁻¹ for terlipressin, indicating F-180 is 19 times more potent than terlipressin on a molar basis. At doses producing comparable reductions in portal pressure and superior mesenteric artery blood flow (F-180 at 0.405 nmol × kg⁻¹ vs terlipressin at 8.10 nmol × kg⁻¹), terlipressin caused a significantly greater increase in mean arterial pressure (28.2% ± 2.7% vs 8.9% ± 2.7% at 20 minutes; P < 0.05) [1].

Portal hypertension Vasopressor potency Splanchnic hemodynamics

Liquid Formulation Stability: Terlipressin Acetate Ready-to-Use Solution Versus Lyophilized Powder

BioVie Inc. has received patent allowance for a novel liquid formulation of terlipressin acetate that is stable at room temperature for 24 months (2 years) and can be packaged in a prefilled syringe [1]. The aqueous composition comprises terlipressin acetate at a concentration of approximately 0.2 to 10.0 mg/mL with pH maintained between 3.4 and 5.0, exhibiting long-term storage stability [2]. This contrasts with the currently available lyophilized powder format (e.g., Glypressin, Ferring Pharmaceuticals) which requires reconstitution using provided ampoules of saline solution to deliver 0.17 mg/mL terlipressin (0.2 mg/mL terlipressin acetate) and involves two or three preparation steps prior to administration [3].

Pharmaceutical formulation Drug stability Ready-to-use injectable

Evidence-Based Application Scenarios for Terlipressin Diacetate Salt in Clinical Research and Hospital Pharmacy


Type 1 Hepatorenal Syndrome Management in Cirrhotic Patients

Terlipressin diacetate salt is indicated for the treatment of type 1 hepatorenal syndrome in cirrhotic patients, where it demonstrates 3.3-fold higher odds of HRS reversal compared to placebo and equivalent efficacy to norepinephrine while offering the operational advantage of intermittent bolus dosing rather than continuous infusion [1]. This application is supported by meta-analysis of 16 randomized studies involving 1244 patients [1]. Procurement consideration: Terlipressin is recommended as the preferred vasoconstrictor for HRS reversal, with evidence supporting its use over the midodrine-octreotide combination which shows 91% lower odds of HRS reversal [1].

Acute Variceal Bleeding in Cirrhosis as Adjunct to Endoscopic Therapy

Terlipressin is utilized as a vasoactive agent in combination with endoscopic therapy for the management of acute variceal bleeding in cirrhotic patients. Meta-analysis of 21 RCTs demonstrates that terlipressin/vasopressin provides equivalent bleeding control (RR 0.96; 95% CI 0.91-1.02) and mortality outcomes (RR 1.01; 95% CI 0.83-1.22) compared to octreotide/somatostatin [2]. Procurement consideration: The increased adverse event risk (RR 2.39; 95% CI 1.58-3.63) with terlipressin/vasopressin compared to octreotide/somatostatin must be factored into formulary decisions and patient monitoring protocols [2].

Hospital Pharmacy Ready-to-Use Injectable Preparation

The novel liquid formulation of terlipressin acetate, with demonstrated 24-month room temperature stability and prefilled syringe compatibility, addresses the operational limitations of lyophilized powder formats that require reconstitution [3]. This formulation innovation eliminates the 2-3 step preparation process currently required for lyophilized terlipressin products, which deliver approximately 0.17 mg/mL terlipressin (0.2 mg/mL terlipressin acetate) after reconstitution [4]. Procurement consideration: Ready-to-use liquid formulations reduce pharmacy compounding time, minimize preparation errors, and may enable expanded clinical settings for terlipressin administration beyond the hospital environment.

Vasopressin Receptor Pharmacology Research and Drug Discovery

Terlipressin diacetate salt serves as a critical reference compound in vasopressin receptor pharmacology research, characterized by its distinct receptor binding profile: V1 IC₅₀ of 1.7 × 10⁻⁶ M, V2 IC₅₀ of 9.6 × 10⁻⁶ M, and V1/V2 selectivity ratio of 6.3 based on Ki values [5]. Its partial agonist activity at V1 receptors and full agonist activity at V2 receptors [5], combined with its prodrug mechanism requiring enzymatic cleavage to release active LVP, make it a valuable comparator for evaluating novel vasopressin analogs with varying selectivity profiles, including highly selective V1 agonists like F-180 (V1/V2 selectivity = 858) [6].

Quote Request

Request a Quote for Terlipressin Diacetate Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.